8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQOKOYHCGZDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo[4,3-a]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine results in the formation of an amino derivative, while substitution with a thiol yields a thioether derivative .
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to the disruption of essential biological pathways . For example, its antifungal activity may result from the inhibition of fungal cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridine Core
Table 1: Substituent-Based Comparison
Key Observations :
- Lipophilicity : Addition of aromatic groups (e.g., 4-Cl-phenyl) increases logP, favoring membrane permeability but reducing aqueous solubility .
- Electrophilicity : Halogen substitutions (Br, Cl) at position 3 enhance reactivity in nucleophilic aromatic substitution reactions .
- Solubility : Amine derivatives (e.g., hydrochloride salts) improve aqueous solubility, critical for bioavailability .
Ring System Modifications
Table 2: Comparison of Triazolo-Pyridine Isomers
Key Observations :
- Ring Fusion : The [4,3-a] vs. [1,5-a] fusion alters the spatial orientation of substituents, impacting interactions with biological targets (e.g., ATP-binding pockets in kinases) .
- Functional Groups : Ester moieties (e.g., ethyl carboxylate) improve metabolic stability by resisting oxidative degradation .
Biological Activity
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H9ClF3N4 |
| Molecular Weight | 301.1 g/mol |
| IUPAC Name | 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine; hydrochloride |
| CAS Number | 478066-06-7 |
| Appearance | Powder |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Cryptosporidium parvum, where it demonstrated an effective inhibition with an EC50 of approximately 0.17 μM in vitro . The compound's structural modifications have been explored to enhance potency while minimizing cardiotoxicity associated with hERG channel inhibition.
Anticancer Activity
In studies focused on anticancer applications, derivatives of triazolo compounds have shown promise against various cancer cell lines. For instance, certain analogs of this compound were evaluated for their ability to induce apoptosis in cancer cells such as HeLa and L363 . The mechanism involves blocking key proteins involved in cell cycle regulation.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structure. Variations in the triazole ring and substitutions at the pyridine position significantly influence its potency and selectivity. For example:
- Substitution Effects : Modifications at the 3-position of the pyridine ring have been shown to enhance binding affinity to target proteins.
- Potency Comparison : In comparative studies, derivatives with trifluoromethyl groups demonstrated improved efficacy against C. parvum compared to their non-fluorinated counterparts .
Case Studies
- In Vivo Efficacy Against Cryptosporidiosis : A study demonstrated that certain derivatives exhibited oral efficacy in mouse models infected with C. parvum, indicating potential for therapeutic application in treating cryptosporidiosis .
- Cancer Cell Line Studies : Various derivatives were tested on HeLa cells, revealing IC50 values that suggest significant cytotoxicity and potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
